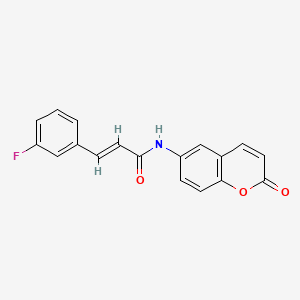
Azido-PEG2-VHL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG2-VHL is a multikinase degrader utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). It is a compound that combines an azide group with a polyethylene glycol (PEG) linker and a von Hippel-Lindau (VHL) ligand. This compound is primarily used in scientific research for targeted protein degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG2-VHL involves several steps, starting with the preparation of the PEG linker and the azide group. The PEG linker is typically synthesized through a series of polymerization reactions, while the azide group is introduced via nucleophilic substitution reactions. The VHL ligand is then attached to the PEG linker through a series of coupling reactions, often using reagents such as EDC or HATU to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques such as chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG2-VHL undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages.
Coupling Reactions: The PEG linker can be coupled with various ligands using reagents like EDC or HATU.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for coupling reactions to form amide bonds.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another reagent for coupling reactions.
Copper(I) Catalysts: Used in click chemistry to facilitate the formation of triazole linkages
Major Products Formed
The major products formed from these reactions include stable triazole linkages and amide bonds, which are essential for the functionality of PROTACs .
Aplicaciones Científicas De Investigación
Azido-PEG2-VHL has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular pathways.
Medicine: Potential therapeutic applications in cancer treatment by degrading specific proteins involved in tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Azido-PEG2-VHL functions by exploiting the intracellular ubiquitin-proteasome system. It contains two different ligands connected by a PEG linker: one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The compound brings these two proteins into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG2-acid: Contains an azide group with a terminal carboxylic acid.
PROTAC BRD9 Degrader-3: Another PROTAC compound targeting different proteins.
PROTAC BTK Degrader-3: Targets Bruton’s tyrosine kinase for degradation
Uniqueness
Azido-PEG2-VHL is unique due to its specific combination of an azide group, PEG linker, and VHL ligand, making it highly effective in the synthesis of PROTACs for targeted protein degradation .
Propiedades
Fórmula molecular |
C29H41N7O6S |
|---|---|
Peso molecular |
615.7 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H41N7O6S/c1-19-25(43-18-32-19)21-7-5-20(6-8-21)16-31-27(39)23-15-22(37)17-36(23)28(40)26(29(2,3)4)34-24(38)9-11-41-13-14-42-12-10-33-35-30/h5-8,18,22-23,26,37H,9-17H2,1-4H3,(H,31,39)(H,34,38)/t22-,23+,26-/m1/s1 |
Clave InChI |
FXRBDYWHWCJFLA-MVERNJQCSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
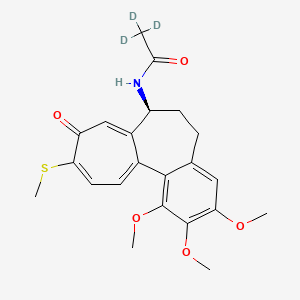
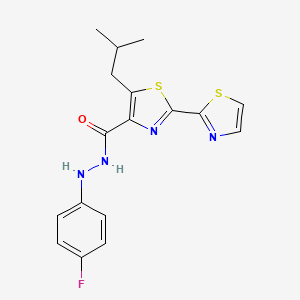
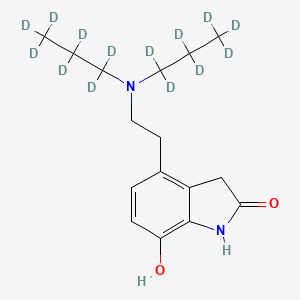


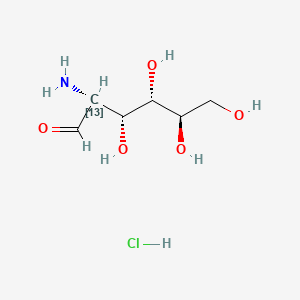
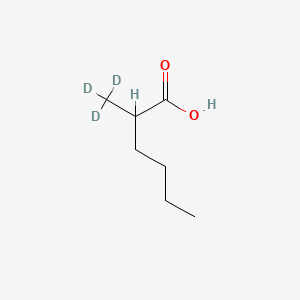
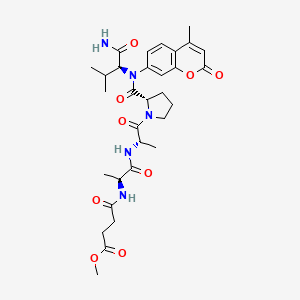
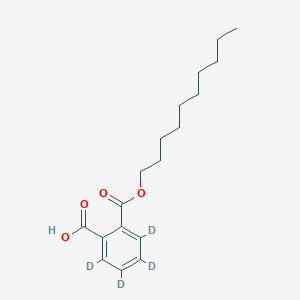
![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)

